REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:9])[CH:8]=1)[NH2:5].[I:10]N1C(=O)CCC1=O.C(=O)([O-])O.[Na+]>C(O)(=O)C.C(Cl)Cl>[I:10][C:3]1[C:2]([Cl:1])=[CH:8][C:7]([Cl:9])=[CH:6][C:4]=1[NH2:5] |f:2.3,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=C(C1)Cl
|
Name
|
acetic acid methylene chloride
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C(Cl)Cl
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract into methylene chloride (100 mL)
|
Type
|
WASH
|
Details
|
Wash with saturated sodium hydrogen carbonate (200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(N)C=C(C=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |